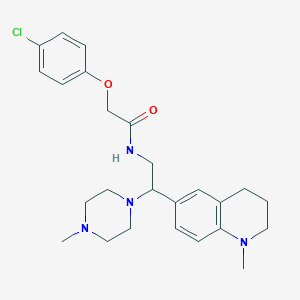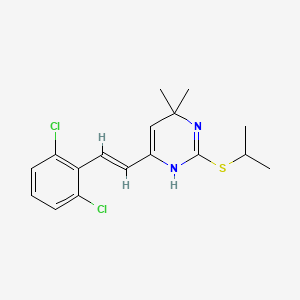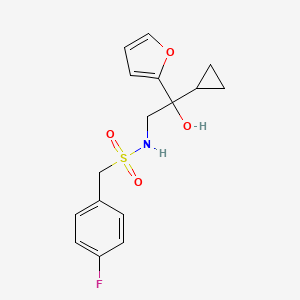
ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. EPPC belongs to the class of pyrrole carboxylate derivatives and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Anticancer Activity
Compounds similar to Bionet1_000845 have been synthesized and studied for their potential as anticancer agents. The presence of the phenylpiperazine moiety is significant, as it has been associated with cytotoxicity towards various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers . The ability to induce cell death in cancer cells while sparing healthy cells makes these compounds valuable for further drug development and cancer therapy research.
Analgesic and Anti-inflammatory Properties
Derivatives of pyridazinone, which share a similar core structure to Bionet1_000845, have been reported to exhibit analgesic and anti-inflammatory activities . These properties are highly sought after in the development of new pain management and anti-inflammatory medications, particularly those that can offer relief without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Antidepressant Effects
The structural similarity of Bionet1_000845 to compounds that have shown antidepressant effects suggests potential applications in mental health treatment . The pharmacological profile of phenylpiperazine derivatives includes activity on neurotransmitter systems, which are often targeted in the treatment of depression.
Antihypertensive and Cardiotonic Uses
Compounds with a pyridazinone structure have been found to have antihypertensive and cardiotonic effects . This indicates that Bionet1_000845 could be a starting point for the development of new medications to treat cardiovascular diseases, such as hypertension and heart failure, by improving heart muscle function and lowering blood pressure.
Anticonvulsant and Antithrombotic Applications
The pyridazinone derivatives have also been explored for their anticonvulsant and antithrombotic properties . Bionet1_000845 could contribute to the creation of new treatments for epilepsy and the prevention of thrombosis, which is the formation of potentially deadly blood clots.
Anti-HIV Activity
Some pyridazinone derivatives have demonstrated anti-HIV activity, suggesting that Bionet1_000845 might be useful in the research of new antiretroviral drugs . The search for effective HIV treatments remains a significant area of medical research, and compounds like Bionet1_000845 offer a potential avenue for new therapies.
Antimitotic Agent
Research on compounds derived from indibulin and combretastatin scaffolds, which are known antimitotic agents, has shown that similar structures to Bionet1_000845 can disrupt tubulin dynamics, a critical process in cell division . This antimitotic activity is particularly relevant in the treatment of cancer, as it can inhibit the proliferation of cancer cells.
Drug Design and Synthesis
The versatile structure of Bionet1_000845 makes it an interesting scaffold for drug design and synthesis. Its potential to be modified and adapted into a variety of bioactive compounds allows for extensive exploration in medicinal chemistry . The compound’s adaptability could lead to the development of a wide range of pharmaceuticals with diverse therapeutic applications.
特性
IUPAC Name |
ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-28-23(27)20-17-21(18-9-5-3-6-10-18)24-22(20)26-15-13-25(14-16-26)19-11-7-4-8-12-19/h3-12,17,24H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAJAOEVBWLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2935084.png)
![3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)
![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)




![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)